6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Beschreibung
This compound is a substituted triazolothiadiazine derivative featuring a 3,4-dimethoxyphenyl group at the C6 position and a 4-methoxyphenyl group at the C3 position of the heterocyclic core, with a hydrobromide counterion . Its synthesis typically involves the condensation of 4-amino-5-(3,4-dimethoxyphenyl)-4H-[1,2,4]triazole-3-thiol with 4-methoxyphenacyl bromide in ethanol under reflux conditions, followed by hydrobromide salt formation .
Triazolothiadiazines are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition (e.g., PDE4, cholinesterase) . The methoxy substituents on the aryl rings enhance electronic and steric interactions with biological targets, such as tubulin or PDE4 isoforms, improving binding affinity and selectivity . Preclinical studies highlight its antiproliferative activity against multiple cancer cell lines, attributed to tubulin polymerization inhibition and pro-apoptotic effects .
Eigenschaften
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S.BrH/c1-24-14-7-4-12(5-8-14)18-20-21-19-23(18)22-15(11-27-19)13-6-9-16(25-2)17(10-13)26-3;/h4-10H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNSJAVCUKTNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a synthetic compound belonging to the triazolothiadiazine class. Its complex heterocyclic structure includes both triazole and thiadiazine rings, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor effects, phosphodiesterase (PDE) inhibition, and antioxidant properties.
- Molecular Formula : C19H18N4O3S
- Molecular Weight : 382.44 g/mol
- CAS Number : 539805-85-1
The presence of methoxy groups enhances the compound's lipophilicity and bioavailability compared to similar compounds. This structural feature is critical for its biological activities.
Anticancer Activity
Research indicates that derivatives of triazolothiadiazines exhibit significant antineoplastic activity against various cancer cell lines. In particular, 6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has shown promising results in inhibiting the growth of cancer cells.
- In Vitro Studies : The National Cancer Institute (NCI) evaluated this compound against a panel of 60 cancer cell lines. It demonstrated moderate growth inhibition rates in specific leukemia cell lines such as CCRF-CEM with approximately 44.59% growth inhibition .
- Mechanism of Action : The compound's antitumor effects are believed to be linked to its ability to inhibit phosphodiesterases (PDEs), particularly type 4 cyclic nucleotide phosphodiesterases. This inhibition leads to increased levels of cyclic AMP and cyclic GMP within cells, which can induce apoptosis in cancer cells and inhibit their proliferation .
Phosphodiesterase Inhibition
The compound has been identified as a potent inhibitor of PDEs. PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. By inhibiting these enzymes:
- Increased Cyclic Nucleotide Levels : The inhibition leads to elevated intracellular levels of cAMP and cGMP, which play crucial roles in various signaling pathways involved in cell growth and apoptosis .
- Potential Therapeutic Applications : This mechanism suggests potential applications in treating conditions associated with dysregulated cyclic nucleotide signaling, including certain cancers and inflammatory diseases.
Antioxidant Activity
In addition to its anticancer properties, the compound has also been assessed for its antioxidant capacity.
- DPPH Radical Scavenging Assay : The antioxidant activity was evaluated using the DPPH free radical scavenging method. Compounds related to this class exhibited significant antioxidant properties with varying IC50 values. For instance, some derivatives showed IC50 values as low as 16.97 µg/mL .
Comparative Analysis
The following table summarizes the biological activities and structural features of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Chlorine substituent | PDE inhibition |
| 6-(methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Methyl group on phenyl | Anti-inflammatory properties |
| 6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide | Two methoxy substituents | Anticancer activity; PDE inhibition; Antioxidant activity |
Case Studies
Several studies have documented the efficacy of triazolothiadiazines in preclinical settings:
- Anticancer Efficacy Study : A study conducted at the NCI demonstrated that triazolothiadiazines could effectively inhibit cancer cell growth across multiple types of cancer cells .
- Pharmacological Profile Assessment : Research on the pharmacodynamics revealed that these compounds could modulate critical biochemical pathways through their action on PDEs .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of triazolothiadiazines is highly dependent on substituents at the C3 and C6 positions. Below is a comparative analysis of key analogues:
Key Findings from Comparative Studies
Methoxy Substitutions Enhance Potency: The 3,4-dimethoxy and 4-methoxy groups in the target compound mimic the 3,4,5-trimethoxyphenyl motif of combretastatin A-4 (CA-4), a known tubulin inhibitor. This substitution retains antiproliferative activity while improving solubility . In PDE4 inhibitors, the 3,4-dimethoxyphenyl group at C6 and tetrahydrofuran-3-yloxy substituents (e.g., compound 10 in ) achieved IC₅₀ values <10 nM, outperforming analogues with simpler alkoxy groups .
Halogenated Analogues Show Variable Efficacy :
- Chlorophenyl (e.g., 6-(4-chlorophenyl) in ) and bromophenyl () substituents at C6 improve anticancer activity compared to unsubstituted phenyl rings but are less potent than methoxy-rich analogues .
Heteroaromatic Substituents Broaden Target Scope :
- Pyridinyl () and furanyl () groups at C3 enable cholinesterase and alkaline phosphatase inhibition, diversifying therapeutic applications beyond anticancer activity .
Mechanistic Insights
- Tubulin Inhibition : Methoxy substituents disrupt microtubule dynamics by binding to the colchicine site, analogous to CA-4 .
- PDE4 Selectivity : Bulky substituents like tetrahydrofuran-3-yloxy () increase selectivity for PDE4 isoforms over other PDE family members .
- Antibacterial Activity : 4-Methoxyphenyl derivatives () exhibit broad-spectrum antibacterial effects, surpassing ampicillin in some cases .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare triazolothiadiazine derivatives such as this compound?
Answer:
The synthesis typically involves a condensation reaction between substituted phenacyl bromides and 4-amino-1,2,4-triazole-3-thiol derivatives. For example, 2-bromo-1-phenylethanone reacts with 4-amino-5-(2-alkoxyphenyl)-4H-1,2,4-triazole-3-thiol in ethanol under reflux conditions to form the triazolothiadiazine core . Potassium hydroxide or sodium methoxide may be used as bases to facilitate cyclization. Post-synthetic modifications, such as Mitsunobu reactions or nucleophilic displacements, introduce substituents like cyclopentyloxy or difluoromethoxy groups at specific positions .
Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?
Answer:
Key techniques include:
- 1H NMR and IR spectroscopy to confirm functional groups and substitution patterns .
- X-ray crystallography to resolve the three-dimensional structure and confirm regiochemistry (e.g., distinguishing between [1,2,4]triazolo[3,4-b] and other isomeric forms) .
- Elemental analysis and HPLC to verify purity (>95% is often required for pharmacological studies) .
Advanced: How can reaction conditions be optimized to improve yields during the synthesis of triazolothiadiazines?
Answer:
Optimization strategies include:
- Solvent selection: Polar aprotic solvents like DMF enhance nucleophilic displacement reactions (e.g., introducing cyclopropylmethoxy groups) .
- Temperature control: Reflux in ethanol (80–100°C) promotes cyclization, while lower temperatures (40–60°C) reduce side reactions during demethylation steps .
- Catalysts: Sodium methoxide or phase-transfer catalysts improve reaction efficiency in multi-step syntheses .
Advanced: What structure-activity relationship (SAR) trends have been observed for methoxy substituents on the phenyl rings?
Answer:
- Position 6 (3,4-dimethoxyphenyl): The 3,4-dimethoxy configuration enhances electron-donating effects, increasing lipophilicity and improving membrane permeability. This substitution correlates with antibacterial activity in analogues .
- Position 3 (4-methoxyphenyl): A single methoxy group at the para position balances steric bulk and electronic effects, optimizing interactions with enzymatic targets like caspases or 14-α-demethylase .
- Advanced modification: Replacing methoxy with 2-difluoromethoxy (electron-withdrawing) at C4 alters redox properties, impacting antioxidant activity in DPPH assays .
Advanced: What mechanistic insights explain the antioxidant activity of triazolothiadiazine derivatives?
Answer:
Antioxidant activity is evaluated via DPPH radical scavenging and FRAP assays . Key structural determinants include:
- Hydroxyl groups: Free -OH at the C4 position (e.g., in compound 9b) donates protons to stabilize free radicals .
- Conjugated π-systems: Extended conjugation in the triazolothiadiazine core delocalizes unpaired electrons, enhancing radical scavenging capacity .
- Substituent effects: Methoxy groups at C3 and C6 modulate redox potential, with electron-donating groups (e.g., -OCH3) increasing activity compared to BHT .
Advanced: How do structural modifications at C3 and C6 influence pharmacological targeting?
Answer:
- C3 modifications: Introducing pyrazolyl or aryl groups (e.g., 3-methyl-1H-pyrazol-5-yl) enhances binding to fungal lanosterol 14-α-demethylase (PDB: 3LD6), as shown in molecular docking studies .
- C6 modifications: Bulky substituents like cyclopentyloxy improve selectivity for caspase-activation pathways, inducing apoptosis in cancer cell lines .
- Hydrobromide salt formation: The counterion improves solubility in aqueous buffers, critical for in vivo bioavailability studies .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Answer:
- Byproduct removal: Column chromatography (silica gel, ethyl acetate/hexane gradients) separates regioisomers or unreacted intermediates .
- Recrystallization: Methanol/water mixtures are used to isolate pure hydrobromide salts, leveraging differential solubility .
- HPLC: Reverse-phase C18 columns resolve closely related derivatives with minor substituent variations .
Advanced: What computational methods support the design of triazolothiadiazine-based therapeutics?
Answer:
- Molecular docking: Predicts binding affinities to targets like 14-α-demethylase (antifungal) or caspases (anticancer). AutoDock Vina or Schrödinger Suite are commonly used .
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with biological activity to guide synthetic prioritization .
- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox behavior in antioxidant studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
